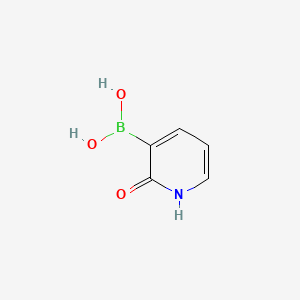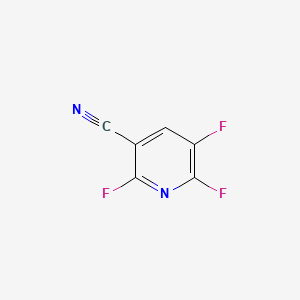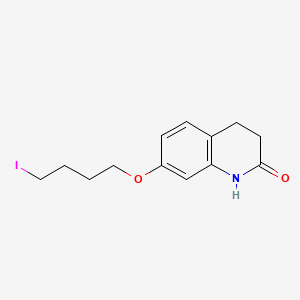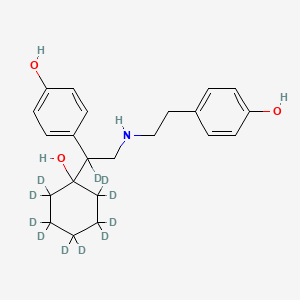
(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride, commonly referred to as (R)-1-(3-FEPH-d3 HCl, is a chiral fluorinated derivative of ethylamine. It is a commonly used reagent in synthetic organic chemistry, and is a useful tool for the study of biochemical and physiological processes. In
科学研究应用
(R)-1-(3-FEPH-d3 HCl is a useful reagent for the study of biochemical and physiological processes. It has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the design of novel drug molecules. It has also been used as a chiral building block for the synthesis of more complex molecules. In addition, (R)-1-(3-FEPH-d3 HCl has been used in the synthesis of peptides and other small molecules that have potential therapeutic applications.
作用机制
The mechanism of action of (R)-1-(3-FEPH-d3 HCl is not fully understood. However, it is believed that the fluorinated pyridine moiety of the molecule binds to the active sites of enzymes, proteins, and other biomolecules, resulting in changes in their structure and/or activity. Additionally, the ethylamine portion of the molecule is thought to interact with the active sites of enzymes, proteins, and other biomolecules, resulting in changes in their structure and/or activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-(3-FEPH-d3 HCl are not fully understood. However, it is believed that the fluorinated pyridine moiety of the molecule binds to the active sites of enzymes, proteins, and other biomolecules, resulting in changes in their structure and/or activity. Additionally, the ethylamine portion of the molecule is thought to interact with the active sites of enzymes, proteins, and other biomolecules, resulting in changes in their structure and/or activity.
实验室实验的优点和局限性
The major advantages of (R)-1-(3-FEPH-d3 HCl for lab experiments include its high solubility in polar aprotic solvents, its stability in a wide range of pH values, and its low cost. Additionally, (R)-1-(3-FEPH-d3 HCl is a chiral compound, which makes it useful for the study of enantioselective reactions. However, (R)-1-(3-FEPH-d3 HCl has some limitations for lab experiments, including its low reactivity, its low solubility in non-polar solvents, and its tendency to form dimers.
未来方向
The future directions of (R)-1-(3-FEPH-d3 HCl research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the study of its biochemical and physiological effects. Additionally, (R)-1-(3-FEPH-d3 HCl could be used as a starting material for the synthesis of more complex molecules, such as peptides, and could be used as a chiral building block for the synthesis of enantioselective drugs. Finally, (R)-1-(3-FEPH-d3 HCl could be used as a tool for the study of protein folding and enzyme kinetics.
合成方法
The synthesis of (R)-1-(3-FEPH-d3 HCl can be achieved through a two-step procedure. The first step involves the conversion of 3-fluoropyridine to 3-fluoropyridinium chloride, which can be done by reacting 3-fluoropyridine with thionyl chloride in a 1:1 molar ratio. The second step involves the reaction of 3-fluoropyridinium chloride with ethylamine in a 1:1 molar ratio, yielding (R)-1-(3-FEPH-d3 HCl. This reaction is typically performed in a polar aprotic solvent, such as dimethylsulfoxide (DMSO), and is catalyzed by a base such as sodium hydroxide or sodium carbonate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "3-Fluoropyridine-2-carboxylic acid", "Ethanolamine-d3", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "1. Conversion of 3-Fluoropyridine-2-carboxylic acid to 3-Fluoropyridine-2-amine: The carboxylic acid is reacted with thionyl chloride and then with ethanolamine-d3 to form the amine.", "2. Reduction of 3-Fluoropyridine-2-amine: The amine is reduced with sodium borohydride to form (R)-1-(3-Fluororopyridin-2-yl)ethanol-d3.", "3. Conversion of (R)-1-(3-Fluororopyridin-2-yl)ethanol-d3 to (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3: The alcohol is reacted with hydrochloric acid and sodium hydroxide to form the amine.", "4. Formation of (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride: The amine is treated with hydrochloric acid in diethyl ether and then dried to form the final product." ] } | |
CAS 编号 |
1346617-37-5 |
分子式 |
C7H10ClFN2 |
分子量 |
179.638 |
IUPAC 名称 |
(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3; |
InChI 键 |
MPEHHZCSUKROFX-HRYRFEROSA-N |
SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
同义词 |
(αR)-3-Fluoro-α-(methyl-d3)-2-pyridinemethanamine Hydrochloride; (1R)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(6-(1-Hydroxyallyl)benzo[d][1,3]dioxol-5-yl)-2-(trimethylsilyl)ethan-1-one](/img/structure/B584982.png)
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)
![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
